
3,3-Dihydroxyoxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dihydroxyoxepan-2-one: is an organic compound belonging to the class of oxepanones It is characterized by the presence of two hydroxyl groups at the 3rd position and a lactone ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dihydroxyoxepan-2-one typically involves the ring-opening polymerization of ε-caprolactone followed by selective hydroxylation. The reaction conditions often include the use of catalysts such as stannous octoate and controlled temperature settings to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process involving the polymerization of ε-caprolactone in the presence of a suitable catalyst. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dihydroxyoxepan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The lactone ring can be reduced to form diols.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
3,3-Dihydroxyoxepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biodegradable polymers.
Biology: Employed in the development of drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance materials with specific mechanical properties.
Wirkmechanismus
The mechanism of action of 3,3-Dihydroxyoxepan-2-one involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The compound’s ability to undergo polymerization also plays a crucial role in its applications in material science.
Vergleich Mit ähnlichen Verbindungen
ε-Caprolactone: A precursor in the synthesis of 3,3-Dihydroxyoxepan-2-one.
3,3-Dihydroxybutan-2-one: Shares similar hydroxylation patterns but differs in ring structure.
Uniqueness: this compound is unique due to its specific ring structure and the presence of two hydroxyl groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized polymers and biomedical applications.
Eigenschaften
CAS-Nummer |
54006-79-0 |
|---|---|
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
3,3-dihydroxyoxepan-2-one |
InChI |
InChI=1S/C6H10O4/c7-5-6(8,9)3-1-2-4-10-5/h8-9H,1-4H2 |
InChI-Schlüssel |
VDHWOHDSOHPGPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(=O)C(C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




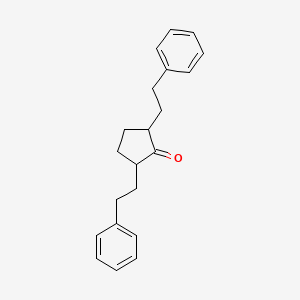
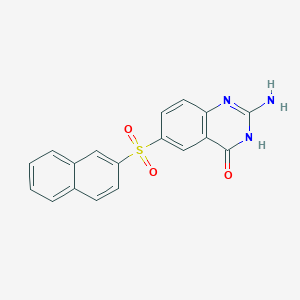


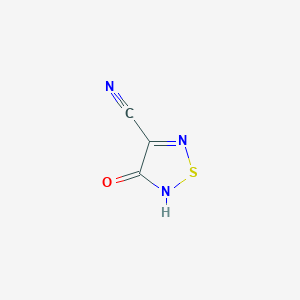
![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)
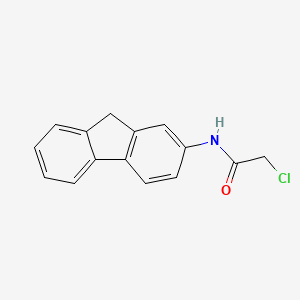

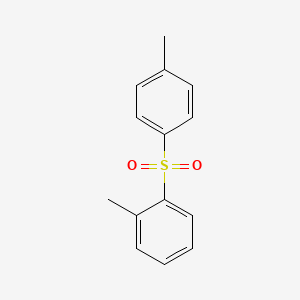
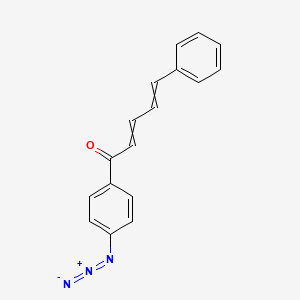

![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
